(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Description
Synthesis Analysis
The synthesis of similar compounds, such as Rhodanine-3-acetic acid derivatives, has been achieved through the Knoevenagel condensation reaction . The yields from this reaction were good, ranging from 54% to 71% .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. The structure includes a five-membered heterocyclic substituent .Chemical Reactions Analysis
A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This suggests that the compound could participate in various chemical reactions, depending on the substituent.Physical and Chemical Properties Analysis
The compound demonstrates high thermal stability, with stability demonstrated above 240°C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications
Photoswitching Applications
The study of azo dyes bearing thienylpyrrole and benzothiazole heterocyclic systems, which share structural similarities with (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, demonstrated their application in photoswitching. Visible light promotes the conversion of the E-isomer to the Z-isomer, which reverts back to its initial form in a few seconds. The kinetics of this process is significantly influenced by the linkage position of the NN function to the benzothiazole heterocycle, indicating potential for controlled photoswitching applications (Coelho et al., 2012).
Antimicrobial Properties
A study conducted by Frolov et al. synthesized compounds structurally related to this compound, focusing on their antimicrobial properties. The research found that specific compounds demonstrated activity against S. aureus, highlighting the potential of such molecules in developing new antimicrobial agents (Frolov et al., 2017).
Anticancer Activity
Kamila Buzun and colleagues synthesized a series of novel thiazolidinones, including structures similar to this compound, to evaluate their anticancer activity. They identified compounds with high levels of antimitotic activity, indicating their potential as anticancer agents. Specifically, these compounds showed significant activity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines, with low toxicity toward normal human blood lymphocytes (Buzun et al., 2021).
Properties
IUPAC Name |
propan-2-yl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-11(2)20-14(18)8-9-17-15(19)13(22-16(17)21)10-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHAXRTXDLKBD-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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